Diphenyltetradecane
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Overview
Description
It is characterized by the presence of two phenyl groups attached to a tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyltetradecane typically involves the reaction of tetradecane with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where an alkyl halide (tetradecyl chloride) reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyltetradecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly in the phenyl rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Diphenyltetradecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent.
Medicine: Investigations into its potential use as a drug delivery vehicle due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants
Mechanism of Action
The mechanism of action of Diphenyltetradecane involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Similar structure but with a shorter alkyl chain.
Diphenylethane: Contains an ethane chain instead of tetradecane.
Diphenylpropane: Features a propane chain.
Uniqueness
Diphenyltetradecane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain increases its hydrophobicity and affects its behavior in various applications compared to shorter-chain analogs .
Properties
CAS No. |
97392-71-7 |
---|---|
Molecular Formula |
C26H38 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
1-phenyltetradecylbenzene |
InChI |
InChI=1S/C26H38/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h12-17,19-22,26H,2-11,18,23H2,1H3 |
InChI Key |
RHISRDQWNQEBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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